molecular formula C18H20F2N2O4S2 B4741631 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine

Cat. No.: B4741631
M. Wt: 430.5 g/mol
InChI Key: LYDRRTYSYWATMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 2,5-difluorophenyl moiety and the other to a 4-ethylphenyl moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzenesulfonyl chloride and 4-ethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The piperazine ring is reacted with the sulfonyl chlorides in a stepwise manner, first with 2,5-difluorobenzenesulfonyl chloride followed by 4-ethylbenzenesulfonyl chloride, to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include sulfoxides, sulfones, thiols, and substituted aromatic derivatives.

Scientific Research Applications

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of an ethyl group, leading to different chemical and biological properties.

    1-[(3,5-difluorophenyl)sulfonyl]bicyclo[2.1.0]pentane: This compound has a bicyclic structure, which imparts different reactivity and applications.

    1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: This compound contains a benzodioxin moiety, leading to unique biological activities and applications.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S2/c1-2-14-3-6-16(7-4-14)27(23,24)21-9-11-22(12-10-21)28(25,26)18-13-15(19)5-8-17(18)20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDRRTYSYWATMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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